molecular formula C9H8BrNO B2700735 4-Bromo-7-methylindolin-2-one CAS No. 1260887-38-4

4-Bromo-7-methylindolin-2-one

Cat. No.: B2700735
CAS No.: 1260887-38-4
M. Wt: 226.073
InChI Key: TULGNCBFDGDWAV-UHFFFAOYSA-N
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Description

4-Bromo-7-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The compound this compound features a bromine atom at the 4th position and a methyl group at the 7th position on the indolin-2-one scaffold, making it a unique and valuable molecule for scientific research and industrial applications.

Safety and Hazards

The safety data sheet for “4-Bromo-7-methylindolin-2-one” provides information about its potential hazards . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Bromo-7-methylindolin-2-one” could involve further exploration of its potential anticancer activities . Additionally, the development of bromophenol derivatives as novel anticancer drugs could be a promising area of research .

Preparation Methods

The synthesis of 4-Bromo-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination and methylation steps can be carried out using appropriate reagents such as bromine and methyl iodide, respectively. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-7-methylindolin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Bromo-7-methylindolin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGNCBFDGDWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260887-38-4
Record name 4-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
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